5-Bromo-8-nitronaphthalene-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid typically involves the bromination and nitration of naphthalene derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:
Bromination: Naphthalene is brominated using bromine or a bromine source in the presence of a catalyst.
Nitration: The brominated naphthalene derivative is then nitrated using a mixture of nitric acid and sulfuric acid.
Carboxylation: The nitro-bromo-naphthalene is carboxylated to introduce the carboxylic acid group.
Chemical Reactions Analysis
5-Bromo-8-nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-nitronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated and nitrated aromatic compounds with biological systems.
Medicine: While not used directly as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 5-Bromo-8-nitronaphthalene-1-carboxylic acid include other brominated and nitrated naphthalene derivatives, such as:
5-Bromo-2-nitronaphthalene: Lacks the carboxylic acid group.
8-Bromo-1-nitronaphthalene: Has the bromine and nitro groups in different positions.
1-Bromo-8-nitronaphthalene: Similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in research.
Properties
IUPAC Name |
5-bromo-8-nitronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSMHRBRMMBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481736 |
Source
|
Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65440-41-7 |
Source
|
Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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